Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate
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Overview
Description
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate is an organic compound with a complex structure that includes a cyclopentyl ring, a double bond, and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentane with appropriate reagents to introduce the ethyl and dimethyl groups. This is followed by the formation of the ester group through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in biochemical pathways. The cyclopentyl ring and double bond contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3-dimethylpent-4-enoate
- Methyl 3,3-dimethylpent-4-enoate
- Cyclopentyl ethyl ester
Uniqueness
Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate is unique due to the presence of both a cyclopentyl ring and a double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications that require stability and reactivity.
Properties
CAS No. |
60066-70-8 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C14H24O2/c1-4-16-13(15)11-14(2,3)10-9-12-7-5-6-8-12/h9-10,12H,4-8,11H2,1-3H3 |
InChI Key |
AWQGSVAJEMCEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=CC1CCCC1 |
Origin of Product |
United States |
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